3-Phosphanylphenol
Description
3-Phosphanylphenol (C₆H₅PHOH) is a phenolic compound featuring a phosphanyl (-PH₂) substituent at the meta position of the aromatic ring. Its molecular framework combines the acidity of phenol (-OH) with the electron-donating properties of phosphorus, which may influence solubility and reactivity compared to other phenolic derivatives.
Properties
CAS No. |
63578-56-3 |
|---|---|
Molecular Formula |
C6H7OP |
Molecular Weight |
126.09 g/mol |
IUPAC Name |
3-phosphanylphenol |
InChI |
InChI=1S/C6H7OP/c7-5-2-1-3-6(8)4-5/h1-4,7H,8H2 |
InChI Key |
LQBYWYQYDXDAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)P)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phosphanylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a phosphine reagent under basic conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help optimize the production process and reduce the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Phosphanylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
3-Phosphanylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phosphanylphenol involves its ability to donate electrons through the phenol and phosphanyl groups. This electron-donating property allows it to act as an antioxidant, neutralizing reactive oxygen species and preventing oxidative damage to cells and tissues . The compound can also form coordination complexes with metal ions, which can be used in catalysis and other chemical processes .
Comparison with Similar Compounds
Table 1: Structural Features of 3-Substituted Phenols
| Compound | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 3-Phosphanylphenol | Not provided | C₆H₅PHOH | ~126.0 (estimated) | -OH, -PH₂ (phosphanyl) |
| 3-Nitrophenol | 554-84-7 | C₆H₅NO₃ | 139.11 | -OH, -NO₂ (nitro) |
| 3-Ethylphenol | 620-17-7 | C₈H₁₀O | 122.16 | -OH, -C₂H₅ (ethyl) |
| 3-Cyclopropylphenol | 28857-88-7 | C₉H₁₀O | 134.18 | -OH, cyclopropyl ring |
| 3-Fluorophenylacetone | 1737-19-5 | C₉H₉FO | 152.17 | -COCH₃ (ketone), -F (fluoro) |
Key Observations :
- Electron-withdrawing vs. donating groups: The nitro group (-NO₂) in 3-nitrophenol reduces electron density on the aromatic ring, increasing acidity (pKa ~8.3) compared to 3-ethylphenol (pKa ~9.5) .
- Phosphanyl group: The -PH₂ substituent in this compound likely acts as a weaker electron donor than ethyl (-C₂H₅) but stronger than cyclopropyl groups, influencing redox behavior .
Physicochemical Properties
Table 2: Solubility and Stability
Key Observations :
- Solubility trends: 3-Nitrophenol’s nitro group enhances polarity, favoring polar solvents, while 3-ethylphenol’s hydrophobicity aligns with higher Log Pow .
- Reactivity: Phosphanylphenol’s -PH₂ group may require inert storage conditions, similar to phosphine oxides (e.g., phenyl bis-phosphine oxide in ) .
Key Observations :
- Safety profiles: 3-Nitrophenol and phosphate esters (e.g., TCP in ) face regulatory scrutiny due to environmental persistence, whereas phosphanylphenol’s hazards remain understudied .
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